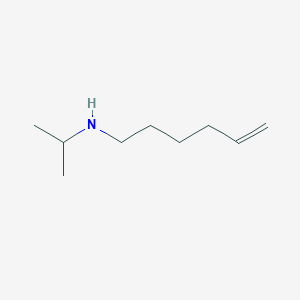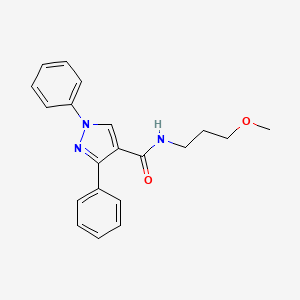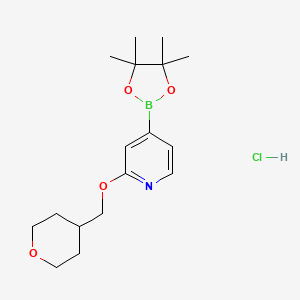
2-(Oxan-4-ylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Oxan-4-ylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine;hydrochloride is a complex organic compound that features a pyridine ring substituted with an oxan-4-ylmethoxy group and a dioxaborolan group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxan-4-ylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine;hydrochloride typically involves multi-step organic reactions. One common approach might include:
Formation of the pyridine ring: This can be achieved through various methods such as the Hantzsch pyridine synthesis.
Introduction of the oxan-4-ylmethoxy group: This step might involve the reaction of the pyridine derivative with an appropriate oxan-4-ylmethoxy precursor under specific conditions.
Attachment of the dioxaborolan group: This can be done using a Suzuki coupling reaction, where a boronic acid or ester reacts with a halogenated pyridine derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the oxan-4-ylmethoxy group.
Reduction: Reduction reactions might target the pyridine ring or the dioxaborolan group.
Substitution: The compound can participate in substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) might be used.
Substitution: Halogenated derivatives and nucleophiles are often employed in substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a more saturated compound.
科学研究应用
Chemistry
Catalysis: The compound might serve as a ligand in catalytic reactions, enhancing the efficiency of various transformations.
Material Science: Its unique structure could be useful in the development of new materials with specific properties.
Biology and Medicine
Drug Development: The compound might be explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.
Biological Probes: It could be used as a probe to study biological processes at the molecular level.
Industry
Polymer Synthesis: The compound might be used in the synthesis of polymers with specific characteristics.
Electronics: Its properties could be exploited in the development of electronic materials.
作用机制
The mechanism of action of 2-(Oxan-4-ylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine;hydrochloride would depend on its specific application. For example, as a catalyst, it might facilitate reactions by stabilizing transition states or intermediates. In biological systems, it might interact with specific molecular targets, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
2-(Oxan-4-ylmethoxy)-4-bromopyridine: Similar structure but with a bromine atom instead of the dioxaborolan group.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the oxan-4-ylmethoxy group.
Uniqueness
The presence of both the oxan-4-ylmethoxy and dioxaborolan groups in 2-(Oxan-4-ylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine;hydrochloride makes it unique, potentially offering a combination of properties not found in other compounds.
属性
分子式 |
C17H27BClNO4 |
|---|---|
分子量 |
355.7 g/mol |
IUPAC 名称 |
2-(oxan-4-ylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine;hydrochloride |
InChI |
InChI=1S/C17H26BNO4.ClH/c1-16(2)17(3,4)23-18(22-16)14-5-8-19-15(11-14)21-12-13-6-9-20-10-7-13;/h5,8,11,13H,6-7,9-10,12H2,1-4H3;1H |
InChI 键 |
WPMZWCQOELFKJS-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCC3CCOCC3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Bromo-4-fluoro-2-[1-(methoxymethoxy)ethyl]benzene](/img/structure/B13877121.png)

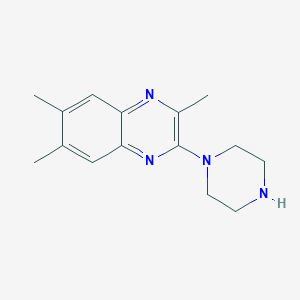


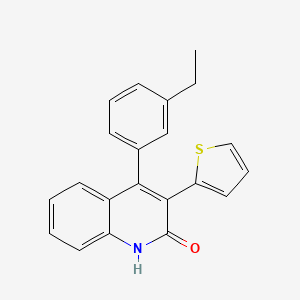
![2,3-Dibenzoyloxybutanedioic acid;methyl 3-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzoate](/img/structure/B13877146.png)
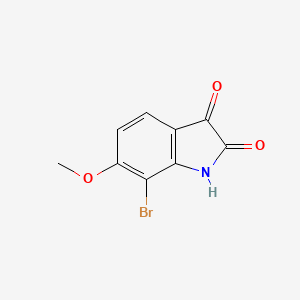



![ethyl N-[2-amino-4-[(4-chlorophenyl)methoxy]phenyl]carbamate](/img/structure/B13877171.png)
